molecular formula C21H23F2N3O4S B12172233 N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide

Cat. No.: B12172233
M. Wt: 451.5 g/mol
InChI Key: ZNSFIBXEDVLKCM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide is a synthetic compound of significant interest in medicinal chemistry research, featuring a pentanamide linker connecting a 2-fluorophenyl group with a sulfonylated piperazine moiety. The piperazine ring is a privileged scaffold in drug discovery, known for contributing to the bioactivity of compounds targeting a range of neurological and oncological pathways . Its common presence in compounds evaluated as inhibitors of the serotonin (5-HT 2A ) receptor suggests potential utility in neuropharmacology research for investigating psychiatric disorders . Furthermore, incorporating a phenylsulfonyl group is a modification that can enhance a molecule's interaction with biological targets, as seen in compounds designed to inhibit anti-apoptotic proteins like BCL2 . Recent studies on sulfonamide and piperazine hybrids have demonstrated their promise as potential BCL2 inhibitors, leading to the induction of apoptosis (programmed cell death) in aggressive cancer cell lines such as MDA-MB-231 breast cancer cells . This indicates that this compound may hold value in oncology research focused on developing new anti-proliferative agents. The presence of fluorine atoms, which are common in modern pharmaceutical agents, can influence a molecule's lipophilicity, metabolic stability, and binding affinity . Researchers may find this compound particularly useful as a chemical probe or building block for developing novel therapeutic candidates targeting apoptosis pathways or specific neurotransmitter receptors. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C21H23F2N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanamide

InChI

InChI=1S/C21H23F2N3O4S/c22-16-8-10-17(11-9-16)31(29,30)26-14-12-25(13-15-26)21(28)7-3-6-20(27)24-19-5-2-1-4-18(19)23/h1-2,4-5,8-11H,3,6-7,12-15H2,(H,24,27)

InChI Key

ZNSFIBXEDVLKCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the fluorophenyl moieties. Common reagents used in these reactions include fluorobenzene, piperazine, and sulfonyl chlorides. The reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can exhibit antidepressant effects through modulation of serotonin and norepinephrine pathways. The piperazine moiety is often associated with enhanced neuropharmacological profiles.
  • Anticancer Potential : The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. Research indicates that derivatives of sulfonamides can induce apoptosis in cancer cells, suggesting that this compound may have similar properties.
  • Antimicrobial Properties : Compounds bearing sulfonamide groups have been extensively studied for their antibacterial and antifungal activities. The fluorinated phenyl groups may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.

Case Studies

  • Antidepressant Mechanisms : A study published in Pharmacology Biochemistry and Behavior explored the effects of piperazine derivatives on depressive-like behaviors in rodent models. The results indicated that these compounds could significantly reduce symptoms of depression through serotonin receptor modulation .
  • Cancer Cell Line Studies : In vitro studies conducted on various cancer cell lines demonstrated that sulfonamide derivatives could inhibit cell proliferation and induce apoptosis. For instance, compounds similar to this compound were tested against breast cancer cells, showing IC50 values in the micromolar range .
  • Antimicrobial Testing : A recent investigation into the antimicrobial efficacy of fluorinated sulfonamides showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the fluorine atom in enhancing antimicrobial activity due to its electronegativity and ability to form strong interactions with bacterial enzymes .

Therapeutic Applications

Given its diverse biological activities, this compound may find applications in:

  • Psychiatric Disorders : As a potential antidepressant or anxiolytic agent.
  • Oncology : As a therapeutic agent targeting specific cancer types, particularly those resistant to conventional treatments.
  • Infectious Diseases : As a novel antimicrobial agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may inhibit or activate enzymes, alter receptor function, or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural variations among the target compound and analogs:

Compound Name Core Structure Piperazine Substituent Aromatic Substituent Molecular Weight (g/mol) Key Functional Groups
N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide (Target) Pentanamide 4-(4-fluorophenyl)sulfonyl 2-fluorophenyl ~465.48* Sulfonyl, Fluorophenyl
N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)-1-piperazinyl]-5-oxopentanamide (CAS 801245-41-0) Pentanamide 4-(4-fluorophenyl) 4-cyanophenyl 423.45 Cyano, Fluorophenyl
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Pyrrolidine 4-(4-fluorophenyl) + sulfonyl-ethyl Phenyl ~480.52* Sulfonyl, Pyrrolidine
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide Acetamide 4-(4-fluorophenyl) 2-methoxy-5-nitrophenyl ~403.41* Nitro, Methoxy
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide Acetamide 4-phenyl 2-chloro-5-(trifluoromethyl)phenyl 397.82 Trifluoromethyl, Chloro

*Estimated based on structural analogs.

Physicochemical Properties

  • Melting Points: reports melting points for bis(4-fluorophenyl)methyl piperazine derivatives (132–230°C), suggesting that fluorinated piperazine compounds generally exhibit high crystallinity. The target compound’s sulfonyl group may further elevate its melting point compared to non-sulfonylated analogs .
  • Solubility : The nitro group in enhances polarity but may reduce membrane permeability, whereas the trifluoromethyl group in increases lipophilicity. The target compound’s balance of sulfonyl (polar) and fluorophenyl (lipophilic) groups likely offers intermediate solubility .

Biological Activity

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H23F2N3O4S
  • Molecular Weight : 451.5 g/mol
  • IUPAC Name : N-(2-fluorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanamide
  • InChI Key : ZNSFIBXEDVLKCM-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound involves several steps, including:

  • Formation of Piperazine Derivative : Using piperazine and appropriate sulfonyl chlorides.
  • Introduction of Fluorophenyl Moieties : Utilizing fluorobenzene in the reaction.
  • Oxidation and Reduction Reactions : Employing reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances binding affinity, which may influence various biochemical pathways. The sulfonyl group is also critical for modulating enzyme activity, potentially leading to therapeutic effects in diseases such as cancer and neurological disorders.

Research Findings

  • Anticancer Activity : Studies have indicated that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapies.
  • Neuropharmacological Effects : Research has explored the compound's effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer propertiesShowed significant cytotoxicity against breast cancer cells.
Study BAssess neuropharmacological effectsIndicated modulation of serotonin receptors, suggesting antidepressant potential.
Study CInvestigate enzyme inhibitionDemonstrated inhibition of a key enzyme in the metabolic pathway linked to obesity.

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with similar compounds:

CompoundMolecular FormulaKey Features
N-(2-chlorophenyl)-5-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamideC21H23Cl2N3O4SChlorine instead of fluorine; potentially less lipophilic.
N-(2-bromophenyl)-5-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamideC21H23Br2N3O4SBromine substitution; may exhibit different biological properties due to size and electronegativity differences.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide?

The synthesis typically involves multi-step reactions, including:

  • Sulfonylation of piperazine : Reacting piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylpiperazine intermediate.
  • Coupling reactions : Condensation of the intermediate with a pentanamide derivative bearing a 2-fluorophenyl group via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

Q. Key optimization parameters :

  • Temperature control during sulfonylation (0–5°C to minimize side reactions).
  • Stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to piperazine for complete conversion).
  • Monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and LCMS (expected [M+H]+ ~532.5) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR : Key signals include the sulfonylpiperazine protons (δ 3.0–3.5 ppm, multiplet) and fluorophenyl aromatic protons (δ 6.8–7.6 ppm). The carbonyl group (5-oxopentanamide) appears at δ ~170 ppm in 13C NMR.
  • LCMS : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the sulfonylpiperazine and fluorophenyl moieties.
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O).
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What preliminary biological screening assays are suitable for evaluating its therapeutic potential?

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity for kinase inhibition).
  • Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays.
  • Antimicrobial activity : Broth microdilution to determine MIC values against Gram-positive/negative bacteria.
  • Dose-response curves : Use 10–100 µM concentration ranges and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can computational methods be integrated to predict reactivity and binding modes of this compound?

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for reaction optimization (e.g., amide bond hydrolysis susceptibility).
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina. Focus on the sulfonylpiperazine group’s hydrogen-bonding with active-site residues.
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS). Parameters like RMSD (<2 Å) and binding free energy (MM/PBSA) validate predictions .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous signals by correlating proton-proton and proton-carbon couplings. For example, HMBC can confirm connectivity between the piperazine and sulfonyl groups.
  • Variable-temperature NMR : Identify dynamic processes (e.g., rotameric interconversion) causing peak broadening.
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions (e.g., piperazine protons).
  • X-ray crystallography : Resolve absolute configuration and confirm bond lengths/angles .

Q. How does the electronic nature of fluorophenyl substituents influence biological activity?

  • Comparative SAR studies : Synthesize analogs with -Cl, -CF₃, or -OCH₃ groups in place of fluorine. Test against the same biological targets to isolate electronic vs. steric effects.
  • Hammett analysis : Correlate substituent σ values (fluorine: σₚ = 0.06) with activity (e.g., IC₅₀ values). A negative ρ value suggests electron-withdrawing groups enhance potency.
  • Fluorine NMR (19F) : Monitor chemical shift changes upon target binding to probe electronic environment alterations .

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